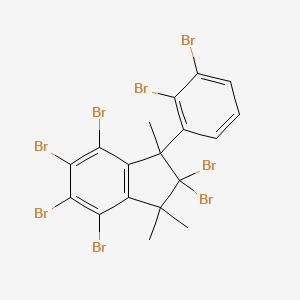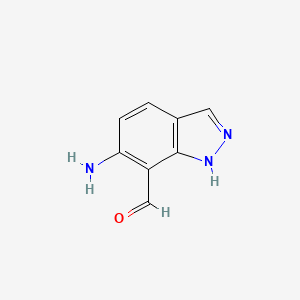![molecular formula C35H36O6 B585935 (2S,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone CAS No. 306968-49-0](/img/new.no-structure.jpg)
(2S,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone is a complex organic compound with a unique structure characterized by multiple phenylmethoxy groups attached to a cyclohexanone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone typically involves multiple steps, starting from simpler organic molecules. The key steps often include the protection of hydroxyl groups, selective functionalization of the cyclohexanone ring, and the introduction of phenylmethoxy groups through etherification reactions. Common reagents used in these steps include protecting agents like tert-butyldimethylsilyl chloride, bases such as sodium hydride, and phenylmethanol for etherification.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography and crystallization to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form an alcohol.
Substitution: The phenylmethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.
Aplicaciones Científicas De Investigación
(2S,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2S,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethoxy groups may enhance its binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3S,4S,5R)-5-Hydroxy-2,3,4-tris(methoxy)-5-[(methoxy)methyl]-cyclohexanone
- (2S,3S,4S,5R)-5-Hydroxy-2,3,4-tris(ethoxy)-5-[(ethoxy)methyl]-cyclohexanone
Uniqueness
The uniqueness of (2S,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone lies in its multiple phenylmethoxy groups, which confer distinct chemical and biological properties compared to its analogs. These groups may enhance its stability, solubility, and binding affinity to biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
306968-49-0 |
|---|---|
Fórmula molecular |
C35H36O6 |
Peso molecular |
552.667 |
Nombre IUPAC |
(2S,3S,4S,5R)-5-hydroxy-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)cyclohexan-1-one |
InChI |
InChI=1S/C35H36O6/c36-31-21-35(37,26-38-22-27-13-5-1-6-14-27)34(41-25-30-19-11-4-12-20-30)33(40-24-29-17-9-3-10-18-29)32(31)39-23-28-15-7-2-8-16-28/h1-20,32-34,37H,21-26H2/t32-,33-,34+,35-/m1/s1 |
Clave InChI |
JWXHKWBUBUUEFP-NDLNHBFLSA-N |
SMILES |
C1C(=O)C(C(C(C1(COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline](/img/structure/B585852.png)






![N,N-diethylethanamine;3-[2-[(E)-[5,5-dimethyl-3-[(Z)-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]cyclohex-2-en-1-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B585865.png)



